(3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione
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Overview
Description
(3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione is a chiral compound with significant potential in various scientific fields. This compound is characterized by its two hydroxyethyl groups attached to a piperazine-2,5-dione core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with hydroxyethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure the stereoselective formation of the desired chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s hydroxyethyl groups are crucial for its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- (3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione
- (3R,6R)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione
- (3R,6R)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione
Uniqueness
(3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for targeted research and applications.
Properties
Molecular Formula |
C8H14N2O4 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(3S,6S)-3,6-bis[(1S)-1-hydroxyethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O4/c1-3(11)5-7(13)10-6(4(2)12)8(14)9-5/h3-6,11-12H,1-2H3,(H,9,14)(H,10,13)/t3-,4-,5-,6-/m0/s1 |
InChI Key |
FEXBTWNVLLOVLN-BXKVDMCESA-N |
Isomeric SMILES |
C[C@@H]([C@H]1C(=O)N[C@H](C(=O)N1)[C@H](C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N1)C(C)O)O |
Origin of Product |
United States |
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